

Comprehensive Toxicological Profiling of 2-(1H-pyrazol-1-ylmethyl)morpholine

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)morpholine

CAS No.: 1311317-06-2

Cat. No.: B1527884

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A Tier 1 Assessment Framework for Early-Stage Drug Discovery Executive Summary

This technical guide outlines the initial toxicity assessment framework for **2-(1H-pyrazol-1-ylmethyl)morpholine**, a bifunctional heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD). While the pyrazole moiety offers favorable pharmacokinetic properties and metabolic stability, the morpholine ring introduces specific metabolic liabilities—primarily oxidative ring opening and potential N-nitrosation—that require rigorous early-stage screening.

This document provides a structured, self-validating protocol for researchers to assess the safety profile of this compound, moving from *in silico* prediction to *in vitro* validation.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Before initiating biological assays, the physicochemical baseline must be established to ensure assay validity (e.g., avoiding precipitation in cell culture media).

Compound Structure Analysis:

- Core Scaffold: Morpholine (saturated N/O-heterocycle).
- Pendant Group: Pyrazole (aromatic N-heterocycle).
- Linker: Methylene bridge (-CH₂-) connecting Morpholine C2 to Pyrazole N1.

Table 1: Predicted Physicochemical Properties & Assay Implications

Property	Estimated Range	Implications for Toxicity Screening
LogP (Lipophilicity)	0.8 – 1.5	Moderate lipophilicity suggests good membrane permeability; likely cleared via hepatic metabolism rather than renal excretion unchanged.
pKa (Basic)	~8.3 (Morpholine N)	Predominantly ionized at physiological pH (7.4). Lysosomal trapping in cells is a potential mechanism of toxicity (vacuolation).
TPSA	~45 Å ²	High oral bioavailability predicted; crosses Blood-Brain Barrier (BBB) effectively, necessitating neurotoxicity monitoring.
Solubility	High (aq)	Low risk of aggregation-based false positives in biochemical assays.

Part 2: In Silico Toxicology & Structural Alerts

Using a structural alert-based approach (analogous to DEREK or SARpy), we identify specific "hotspots" within the molecule that drive the experimental design.

1. The Morpholine Liability (Bioactivation)

The morpholine ring is susceptible to cytochrome P450 (CYP)-mediated

-carbon hydroxylation. This generates an unstable hemiaminal, resulting in ring opening and the formation of reactive aldehyde intermediates (e.g., (2-hydroxyethoxy)acetaldehyde), which can form adducts with cellular proteins.

2. Nitrosamine Formation Risk

Secondary amines (like the morpholine nitrogen if dealkylated) or even tertiary amines containing the morpholine moiety can be precursors to N-nitrosomorpholine (NMOR), a potent carcinogen, especially under acidic conditions (stomach) or in the presence of nitrite.

- Note: In **2-(1H-pyrazol-1-ylmethyl)morpholine**, the morpholine nitrogen is secondary. This is a High Priority Alert for genotoxicity.

3. Pyrazole Inhibition

Pyrazole derivatives are known inhibitors of CYP2E1 and Alcohol Dehydrogenase (ADH). While not directly toxic, this can lead to drug-drug interactions (DDI) or accumulation of co-administered toxins.

Part 3: Metabolic Stability & Bioactivation Pathways

Understanding the metabolic fate is crucial for distinguishing between parent-compound toxicity and metabolite-driven toxicity.

Figure 1: Predicted Metabolic Bioactivation Pathway The following diagram illustrates the oxidative ring-opening of the morpholine moiety and potential reactive intermediate formation.

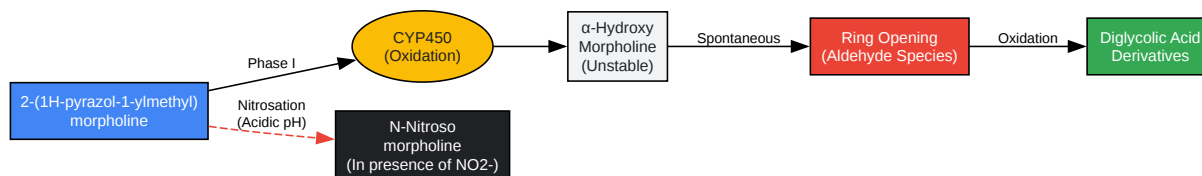


Figure 1: Predicted metabolic bioactivation pathways focusing on morpholine ring scission.

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Part 4: In Vitro Cytotoxicity Assessment (Experimental Protocol)

To assess general cellular health, a dual-readout assay measuring metabolic activity (MTT) and membrane integrity (LDH) is recommended.

Target Cell Lines:

- HepG2 (Human Liver): Metabolic competence (expresses CYPs) to detect metabolite-driven toxicity.
- HK-2 (Human Kidney): To assess renal clearance toxicity (morpholine derivatives are often renally cleared).

Protocol: Dual-Endpoint Viability Assay

- Objective: Determine IC₅₀ and distinguish cytostatic vs. cytotoxic effects.
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Release Kit.

Step-by-Step Methodology:

- Seeding: Plate HepG2 cells at

 cells/well in 96-well plates. Incubate for 24h to allow attachment.
- Dosing: Prepare a 7-point dilution series of the test compound (0.1

M to 100

M) in DMSO (final concentration <0.5%).

- Exposure: Incubate cells with compound for 24h and 48h.
- LDH Harvest: Remove 50

L of supernatant for LDH assay (measures membrane rupture/necrosis).

- MTT Addition: Add MTT reagent to remaining cells. Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan.
- Solubilization: Dissolve formazan crystals in DMSO.
- Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).

Data Interpretation:

- High LDH + Low MTT: Necrosis (Acute Toxicity).
- Low LDH + Low MTT: Growth Inhibition (Cytostatic/Antiproliferative).

Part 5: Genotoxicity Screening (Ames Test)

Given the secondary amine structure, evaluating mutagenic potential is critical.

Protocol: Bacterial Reverse Mutation Assay (OECD 471)

- Strains: *S. typhimurium* TA98 (frameshift), TA100 (base-pair substitution).
- Metabolic Activation: Assays must be performed with and without S9 fraction (rat liver homogenate) to detect if liver metabolism generates mutagenic species (e.g., from morpholine ring opening).
- Nitrosation Check: A specific modification involves pre-incubating the compound with nitrite at acidic pH to simulate gastric conditions, testing for N-nitrosomorpholine formation.

Part 6: Cardiotoxicity (hERG Inhibition)

Nitrogenous heterocycles with basic centers (like the morpholine nitrogen) often interact with the hERG potassium channel, leading to QT prolongation and arrhythmias.

In Silico/In Vitro Filter:

- Pharmacophore Check: The distance between the pyrazole aromatic center and the morpholine basic nitrogen (~5-7 Å) falls within the pharmacophore range for hERG blockers.
- Fluorescence Polarization Assay: Use a competitive binding assay (e.g., Predictor™ hERG) as a high-throughput screen before moving to patch-clamp electrophysiology.

Part 7: Assessment Workflow Visualization

The following diagram summarizes the decision tree for the toxicological evaluation of **2-(1H-pyrazol-1-ylmethyl)morpholine**.

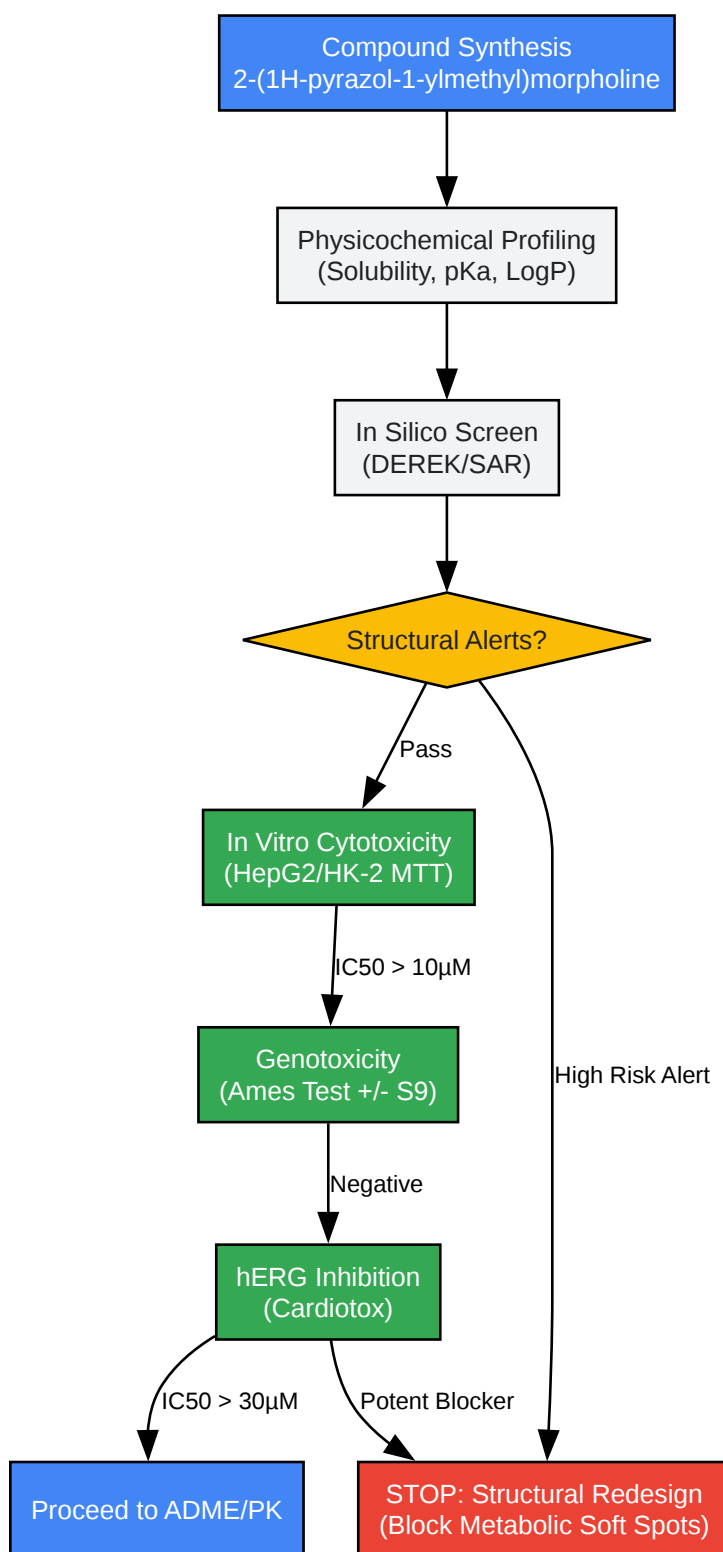


Figure 2: Tier 1 Toxicity Assessment Workflow.

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